molecular formula C24H24ClN5O2 B14105821 3-[(4-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

3-[(4-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14105821
M. Wt: 449.9 g/mol
InChI Key: YNNPVAUUPXPILW-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines a pyrimido[1,2-g]purine core with chlorophenyl and dimethylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimido[1,2-g]purine core, followed by the introduction of the chlorophenyl and dimethylphenyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding alcohols.

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: Lacks the dimethylphenyl group.

    9-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: Lacks the chlorophenyl group.

Uniqueness

The presence of both chlorophenyl and dimethylphenyl groups in 3-[(4-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione imparts unique chemical and biological properties that are not observed in similar compounds

Properties

Molecular Formula

C24H24ClN5O2

Molecular Weight

449.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C24H24ClN5O2/c1-15-11-16(2)13-19(12-15)28-9-4-10-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-5-7-18(25)8-6-17/h5-8,11-13H,4,9-10,14H2,1-3H3

InChI Key

YNNPVAUUPXPILW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)Cl)C

Origin of Product

United States

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